3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

Description

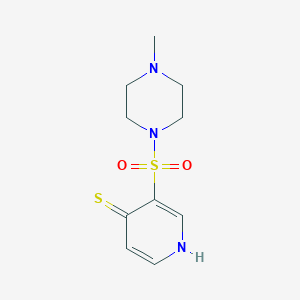

Chemical Name: 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol CAS Number: 1352497-09-6 Structure: The compound features a pyridine ring substituted at position 3 with a sulfonyl group linked to a 4-methylpiperazine moiety and at position 4 with a thiol (-SH) group .

Properties

Molecular Formula |

C10H15N3O2S2 |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C10H15N3O2S2/c1-12-4-6-13(7-5-12)17(14,15)10-8-11-3-2-9(10)16/h2-3,8H,4-7H2,1H3,(H,11,16) |

InChI Key |

WAPCVLKCNQRBNF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps. One common method includes the following steps:

Formation of the sulfonyl chloride intermediate: This is achieved by reacting pyridine-4-thiol with chlorosulfonic acid under controlled conditions.

Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Complexation: The nitrogen atoms in the piperazine and pyridine rings can coordinate with metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.

Major Products

Oxidation: The major product is the corresponding sulfonic acid.

Substitution: Products vary depending on the nucleophile used.

Complexation: Metal complexes with varying stoichiometries.

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe for studying biological systems, particularly those involving metal ions.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, often through coordination with metal ions in the active site.

Biological Studies: It can interact with metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the sulfonamide-thiol class of heterocycles. Below is a systematic comparison with analogs, focusing on structural, physicochemical, and functional properties.

Structural Analogues and Key Differences

Compound A : Pyridine-3-sulfonamide-4-thiol (No piperazine substituent)

- Structural Difference : Lacks the 4-methylpiperazine group.

- Implications : Reduced steric bulk and basicity compared to the target compound. Lower solubility in polar solvents due to absence of the hydrophilic piperazine moiety.

Compound B : 3-((Piperidin-1-yl)sulfonyl)pyridine-4-thiol

- Structural Difference : Replaces 4-methylpiperazine with piperidine.

- Implications : Decreased basicity (piperidine pKa ~11 vs. piperazine pKa ~9.8) and altered hydrogen-bonding capacity. Piperidine’s lack of a tertiary nitrogen may reduce interactions with acidic protein residues.

Compound C : 3-((Morpholino)sulfonyl)pyridine-4-thiol

- Structural Difference : Morpholine replaces 4-methylpiperazine.

- Implications : Higher polarity due to morpholine’s oxygen atom, enhancing aqueous solubility. However, reduced conformational flexibility compared to piperazine derivatives.

Research Findings and Challenges

- Synthetic Accessibility : The target compound’s synthesis requires multi-step sulfonylation and piperazine coupling, posing challenges in yield optimization compared to simpler analogs .

- Stability : The thiol group’s susceptibility to oxidation necessitates stabilization strategies (e.g., derivatization as a disulfide), unlike morpholine-based Compound C, which is more stable.

Biological Activity

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a synthetic compound with significant biological activity, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme is crucial in various cellular processes, including gene expression and signal transduction. The inhibition of PRMT5 has been associated with anti-cancer effects, especially in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene, making this compound a potential candidate for therapeutic applications in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₃O₂S₂, with a molecular weight of approximately 287.40 g/mol. Its structure features a pyridine ring substituted with a thiol group and a sulfonyl moiety linked to a 4-methylpiperazine. This unique configuration enhances its pharmacological properties and interaction capabilities.

This compound exhibits its biological activity primarily through the inhibition of PRMT5. The compound binds effectively to PRMT5, disrupting its interaction with substrate adaptor proteins, which is essential for the enzyme's activity involved in methylation processes critical for gene regulation. This binding capability is attributed to the compound's ability to form covalent bonds with target proteins, enhancing its potency as a therapeutic agent.

Inhibition of PRMT5

Research has demonstrated that this compound acts as a selective inhibitor of PRMT5. In vitro studies indicate that this compound effectively reduces the methylation activity of PRMT5, leading to altered gene expression profiles associated with cancer progression.

Table 1: Comparison of Biological Activities

| Compound Name | Target Enzyme | Biological Activity | Reference |

|---|---|---|---|

| This compound | PRMT5 | Inhibitor; anti-cancer activity | |

| 3-(Pyridin-3-sulfonyl)thiophenol | Various | Antimicrobial properties | |

| 4-(Methylpiperazin-1-yl)-2-thiophenesulfonamide | Various | Anticancer activity |

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy. For instance, in cell line models exhibiting MTAP deletions, treatment with this compound resulted in significant reductions in cell viability and proliferation rates compared to untreated controls.

In one study, the compound was tested against various cancer cell lines, showing IC50 values indicative of potent inhibitory effects on cell growth. The mechanism was further elucidated through gene expression analysis, which revealed downregulation of oncogenic pathways upon treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.